REACTION_SMILES
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[CH:14]([Cl:15])([Cl:16])[Cl:17].[Na+:13].[OH-:12].[OH2:28].[OH:1][C:2](=[O:3])[CH2:4][NH:5][c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1.[c:18]1([S:24](=[O:25])(=[O:26])[Cl:27])[cH:19][cH:20][cH:21][cH:22][cH:23]1>>[OH:1][C:2](=[O:3])[CH2:4][N:5]([c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)[S:24]([c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)(=[O:25])=[O:26]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CNc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccccc1
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Name
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Type
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product
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Smiles
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O=C(O)CN(c1ccccc1)S(=O)(=O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |